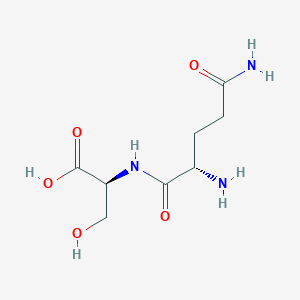

L-Glutaminyl-L-serine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Glutaminyl-L-serine is a dipeptide composed of the amino acids L-glutamine and L-serine. Dipeptides like this compound are of significant interest due to their potential applications in various fields, including medicine, food, and cosmetics. This compound is known for its role in protein synthesis and its potential neuroprotective properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-serine typically involves the enzymatic or chemical coupling of L-glutamine and L-serine. Enzymatic synthesis often employs amino acid ligases, which catalyze the formation of peptide bonds between amino acids. Chemical synthesis may involve the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum has been engineered to overproduce L-serine, which can then be coupled with L-glutamine to form the dipeptide. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-serine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between L-glutamine and L-serine can be hydrolyzed by proteolytic enzymes, resulting in the release of the individual amino acids.

Oxidation and Reduction: The amino acid residues in this compound can participate in oxidation-reduction reactions, although these are less common for dipeptides compared to free amino acids.

Substitution: The amino groups in L-glutamine and L-serine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Hydrolysis: Typically carried out using proteolytic enzymes such as trypsin or pepsin under mild conditions (pH 7-8, 37°C).

Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Requires strong nucleophiles such as sodium azide or thiols under basic conditions.

Major Products

Hydrolysis: Produces L-glutamine and L-serine.

Oxidation: May result in the formation of oxidized derivatives of the amino acids.

Substitution: Leads to substituted amino acid derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-serine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

Biology: Investigated for its role in protein synthesis and cellular metabolism.

Medicine: Explored for its potential neuroprotective effects and its role in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-serine involves its participation in protein synthesis and cellular signaling pathways. L-glutamine serves as a nitrogen donor in various biosynthetic processes, while L-serine is a precursor for the synthesis of other amino acids and biomolecules. Together, they contribute to the regulation of cellular metabolism and the maintenance of cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

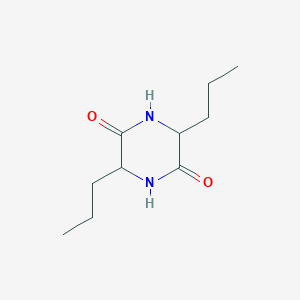

L-Glutaminyl-L-threonine: Another dipeptide with similar properties, used in the food industry to enhance flavor.

L-Glutaminyl-L-tryptophan: Known for its antiangiogenic activity and potential therapeutic applications.

L-Leucyl-L-serine: Enhances saltiness and is used in food applications.

Uniqueness

L-Glutaminyl-L-serine is unique due to its specific combination of L-glutamine and L-serine, which imparts distinct biochemical properties. Its potential neuroprotective effects and role in protein synthesis make it particularly valuable in medical research and therapeutic applications .

Eigenschaften

CAS-Nummer |

5875-40-1 |

|---|---|

Molekularformel |

C8H15N3O5 |

Molekulargewicht |

233.22 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C8H15N3O5/c9-4(1-2-6(10)13)7(14)11-5(3-12)8(15)16/h4-5,12H,1-3,9H2,(H2,10,13)(H,11,14)(H,15,16)/t4-,5-/m0/s1 |

InChI-Schlüssel |

UKKNTTCNGZLJEX-WHFBIAKZSA-N |

Isomerische SMILES |

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |

Kanonische SMILES |

C(CC(=O)N)C(C(=O)NC(CO)C(=O)O)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)

![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)